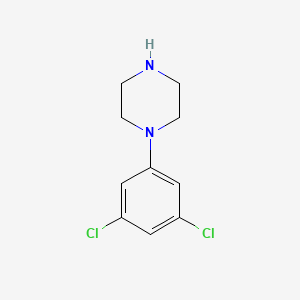

1-(3,5-Dichlorophenyl)piperazine

描述

Historical Context of Arylpiperazines in Medicinal Chemistry

Arylpiperazines, a subclass of piperazine (B1678402) derivatives characterized by an aryl group attached to one of the piperazine nitrogens, have a rich history in drug discovery. Initially, research focused heavily on their effects on the central nervous system (CNS). mdpi.comnih.gov Many early arylpiperazine compounds were investigated for their interactions with monoamine neurotransmitter systems, particularly serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov This led to their successful development as therapeutic agents for psychiatric disorders such as depression, anxiety, and psychosis. nih.gov

Over the years, the scope of arylpiperazine research has expanded dramatically. mdpi.com Scientists have discovered that these compounds can interact with a multitude of molecular targets beyond the CNS. mdpi.comnih.gov This has opened up new avenues for their application in oncology, with studies highlighting their anti-proliferative effects on various cancer cell lines. mdpi.comnih.gov Furthermore, recent research has identified arylpiperazines as potent broad-spectrum antimicrobial agents, demonstrating their potential in combating multidrug-resistant bacteria and fungi. nih.gov The modular nature of the arylpiperazine scaffold allows for systematic structural modifications, enabling researchers to fine-tune their potency, selectivity, and pharmacokinetic properties for a diverse range of therapeutic targets. mdpi.com

Significance of Dichlorophenylpiperazine Isomers in Pharmaceutical Development

The introduction of chlorine atoms onto the phenyl ring of arylpiperazines significantly influences their pharmacological profile. The position of these chloro substituents is crucial in determining the compound's interaction with biological targets.

2,3-Dichlorophenylpiperazine (2,3-DCPP) is a prominent isomer that serves as both a key precursor and a metabolite in the synthesis of the atypical antipsychotic drug aripiprazole (B633). wikipedia.org Research has shown that 2,3-DCPP itself is pharmacologically active, acting as a partial agonist at dopamine D2 and D3 receptors. wikipedia.org Its role in the synthesis of established pharmaceuticals underscores the industrial and medicinal importance of this specific isomer. mdpi.com Some studies also suggest it may interact with serotonin receptors. shreeganeshchemical.com

3,4-Dichlorophenylpiperazine (3,4-DCPP) , another positional isomer, exhibits a different pharmacological profile. It has been shown to act as a serotonin releaser through the serotonin transporter and as a blocker of the β1-adrenergic receptor, although with relatively low affinity for both targets. wikipedia.org

The distinct activities of these isomers highlight how the substitution pattern on the phenyl ring dictates the biological effects of dichlorophenylpiperazine compounds. This isomeric distinction is a critical consideration in the design and development of new pharmaceutical agents.

Below is an interactive data table summarizing the properties of key dichlorophenylpiperazine isomers.

| Property | 1-(2,3-Dichlorophenyl)piperazine (B491241) | 1-(3,4-Dichlorophenyl)piperazine | 1-(3,5-Dichlorophenyl)piperazine |

| CAS Number | 41202-77-1 wikipedia.org | 76835-17-1 scbt.com | 55827-50-4 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ wikipedia.org | C₁₀H₁₂Cl₂N₂·HCl scbt.com | C₁₀H₁₂Cl₂N₂ sigmaaldrich.com |

| Molar Mass | 231.12 g/mol wikipedia.org | 267.58 g/mol (as HCl salt) scbt.com | 231.12 g/mol sigmaaldrich.com |

| Key Roles | Precursor/metabolite of aripiprazole wikipedia.org | Serotonin releaser, β₁-adrenergic blocker wikipedia.org | Research intermediate chemimpex.com |

| Primary Activity | Partial agonist at D2/D3 receptors wikipedia.org | Acts on serotonin transporter wikipedia.org | Building block for neuropharmacological agents chemimpex.com |

Research Trajectories for this compound within the Broader Context of Arylpiperazines

While less extensively studied than its 2,3- and 3,4-isomers, This compound is a compound of interest in chemical research, primarily as a structural motif and building block for more complex molecules. The symmetrical substitution of the chlorine atoms on the phenyl ring provides a unique electronic and steric profile compared to its isomers.

Current research involving the this compound moiety is focused on its utility as an intermediate in the synthesis of novel therapeutic agents. chemimpex.com For instance, it is a key component in the creation of compounds like [(3,5-Dichlorophenyl)phenylmethyl]piperazine, which are being investigated for their potential in treating neurological and psychiatric disorders. chemimpex.com The development of such molecules leverages the foundational structure of this compound to explore new interactions with receptors and signaling pathways in the brain. chemimpex.com

Given the diverse activities of arylpiperazines, future research on derivatives of this compound could explore a wide range of pharmacological applications. These include, but are not limited to:

CNS Disorders: Building on the established role of arylpiperazines in neuropharmacology, new derivatives could be designed to target specific serotonin, dopamine, or other neurotransmitter receptors with improved selectivity and efficacy.

Oncology: The anti-proliferative properties of other arylpiperazines suggest that novel compounds incorporating the this compound scaffold could be evaluated as potential anticancer agents. nih.gov

Antimicrobial Agents: Following recent discoveries, this chemical class holds promise for the development of new antibiotics and antifungals. nih.gov

The compound serves as a valuable starting point for generating novel chemical entities with potentially unique therapeutic profiles, making it a significant, albeit less directly studied, member of the dichlorophenylpiperazine family.

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISGMSBYRAXPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204416 | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55827-50-4 | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55827-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055827504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-DICHLOROPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43YG8V8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3,5 Dichlorophenyl Piperazine and Analogues

Established Synthetic Routes for Dichlorophenylpiperazine Scaffolds

Traditional methods for synthesizing N-arylpiperazines are broadly categorized into cyclization reactions, which build the piperazine (B1678402) ring, and coupling reactions, which form the crucial carbon-nitrogen (C-N) bond between the aromatic and heterocyclic moieties. nih.gov

Cyclization Reactions in Arylpiperazine Synthesis

A primary and long-standing method for constructing the N-arylpiperazine framework involves the reaction of a substituted aniline (B41778) with a reagent that provides the remaining atoms for the piperazine ring. nih.gov The most common approach is the condensation of an aniline, such as 3,5-dichloroaniline, with bis(2-chloroethyl)amine or its hydrochloride salt. nih.govvulcanchem.com This reaction typically requires elevated temperatures and extended reaction times to proceed to completion. nih.govpatsnap.com

Another variation of this cyclization strategy utilizes diethanolamine. In this method, the aniline is reacted with diethanolamine, often in the presence of an acid catalyst, to form the piperazine ring. This approach is sometimes referred to as Pollard's method. tandfonline.comtandfonline.com

These cyclization reactions directly install the aryl group onto the piperazine nitrogen, providing a straightforward route to the desired scaffold. However, they can be limited by the need for harsh reaction conditions and the availability of the appropriately substituted aniline precursors. nih.gov

Coupling Reactions for Phenylpiperazine Formation

Modern organic synthesis frequently employs transition-metal-catalyzed cross-coupling reactions to form C-N bonds, offering milder conditions and broader substrate scope compared to classical methods. wikipedia.orgrug.nl

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a dominant tool for C-N bond formation. nih.govwikipedia.org It involves the coupling of an aryl halide (or pseudohalide, like a triflate) with an amine. organic-chemistry.org For the synthesis of 1-(3,5-dichlorophenyl)piperazine, this would involve reacting 1,3-dichloro-5-halobenzene with piperazine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical and has evolved over several "generations" to allow for the coupling of a wide variety of substrates under increasingly mild conditions. wikipedia.org While highly effective, concerns about the cost of palladium and the potential for metal contamination in the final product are considerations, particularly in process chemistry. nih.gov

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation (or Ullmann-type reaction) is another key strategy for forming aryl-amine bonds. wikipedia.orgsynarchive.com This reaction typically involves coupling an aryl halide with an amine at high temperatures in the presence of stoichiometric amounts of copper or a copper salt. wikipedia.orgslideshare.net The reaction is often performed in high-boiling polar solvents like DMF or nitrobenzene. wikipedia.orgthermofisher.com Compared to the Buchwald-Hartwig amination, traditional Ullmann conditions are generally harsher. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, improving the reaction's efficiency. wikipedia.org

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates + Amines | Mild conditions, broad scope, ligand-dependent. wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Aryl halides + Amines | High temperatures, classical method, modern variants exist. wikipedia.orgslideshare.net |

Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to more efficient, rapid, and specialized methods for preparing arylpiperazines, including microwave-assisted techniques and specific multi-step sequences.

Multi-step Synthesis Approaches

The synthesis of dichlorophenylpiperazine derivatives can be accomplished through a defined sequence of reactions. A representative multi-step synthesis for the related isomer 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride involves the initial reaction of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine. chemicalbook.com This cyclization step is carried out in a solvent like xylene at high temperatures (130-135 °C) for an extended period (e.g., 48 hours), often facilitated by catalysts such as p-toluenesulfonic acid and a phase-transfer catalyst like tetrabutylammonium bromide. vulcanchem.comchemicalbook.com Following the reaction, the mixture is cooled and neutralized, and the organic product is extracted. This route has been reported to produce the target compound in high yield (approximately 88%). vulcanchem.comchemicalbook.com Subsequent steps can then be performed, such as the N-alkylation of the piperazine, to build more complex molecules. For instance, reacting the formed dichlorophenylpiperazine with 1-bromo-3-chloropropane introduces a chloropropyl side chain, a common step in the synthesis of pharmacologically active molecules. globalresearchonline.netgoogle.com

Microwave-Assisted Synthesis in Piperazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comchim.it This technology has been successfully applied to the synthesis of N-arylpiperazines. tandfonline.comacs.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. tandfonline.comtandfonline.com

For example, the synthesis of 1-arylpiperazines from substituted anilines and diethanolamine (Pollard's method) can be performed rapidly under microwave irradiation. tandfonline.comtandfonline.com Similarly, microwave energy can be applied to the reaction between an aniline and N,N-bis(2-bromoethyl)amines. acs.org In a specific application, the synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine was achieved with an 88% yield in just 40 seconds using a microwave reactor, a significant improvement over the 7-hour reaction time required under conventional conditions. mdpi.com The efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. tandfonline.com

| Method | Conditions | Time | Yield | Reference |

| Conventional Heating | Reflux, 7 hours | 7 h | 60% | mdpi.com |

| Microwave Irradiation | Samsung MW reactor, ACN | 40 s | 88% | mdpi.com |

Synthesis of Related Triazene Derivatives

The secondary amine of the 1-arylpiperazine core is a reactive handle for further functionalization. One such transformation is the synthesis of triazene derivatives. Triazenes are compounds containing the N=N-N functional group. ebrary.net The synthesis of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines is typically achieved through the diazotization of a primary arylamine, followed by a diazonium coupling reaction with a secondary arylpiperazine, such as this compound. researchgate.net This reaction involves treating an aromatic amine with a source of nitrous acid to form a diazonium salt, which then acts as an electrophile and reacts with the nucleophilic secondary amine of the piperazine ring to form the triazene linkage. ebrary.netresearchgate.net This method allows for the creation of a diverse library of triazene derivatives by varying both the primary arylamine and the arylpiperazine starting materials. researchgate.net

Synthetic Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a focus on process development, yield enhancement, and stringent purity assessment. While specific industrial synthesis data for this compound is not extensively published, valuable insights can be drawn from the well-documented production of its positional isomer, 1-(2,3-dichlorophenyl)piperazine hydrochloride, a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole (B633).

Process Development for Industrial Production

The industrial synthesis of dichlorophenylpiperazine analogues often revolves around the cyclization reaction between a dichloroaniline and bis(2-chloroethyl)amine or its hydrochloride salt. A common approach for the large-scale production of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Key parameters that are optimized during process development include:

Reaction Temperature: The cyclization reaction is typically carried out at elevated temperatures, often in the range of 120-220°C. The specific temperature profile can significantly impact reaction kinetics and impurity formation.

Reaction Time: Reaction times can vary from a few hours to over 30 hours, depending on the scale and reaction conditions. Optimization aims to achieve complete conversion while minimizing the formation of degradation products.

Solvent Selection: While some industrial processes are conducted neat (without a solvent) to maximize reactor volume and simplify downstream processing, others may utilize high-boiling point solvents to ensure homogeneity and facilitate heat transfer.

Reagent Stoichiometry: The molar ratio of the dichloroaniline to the cyclizing agent is a critical factor influencing yield and purity.

Work-up and Isolation Procedures: Post-reaction work-up typically involves neutralization, extraction, and crystallization. The choice of solvents for extraction and crystallization is crucial for isolating the product in high purity and yield. For instance, n-butanol has been used for the initial work-up, followed by recrystallization from methanol (B129727) or a mixture of methanol and water.

A representative industrial-scale synthesis for a dichlorophenylpiperazine analogue is summarized in the table below, based on a patented process for 1-(2,3-dichlorophenyl)piperazine hydrochloride.

| Parameter | Value |

| Reactants | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride |

| Scale | 100 kg of 2,3-dichloroaniline |

| Temperature | 120°C - 200°C |

| Reaction Time | 4 - 34 hours |

| Work-up Solvent | n-Butanol |

| Crystallization Solvent | Methanol or Methanol/Water |

| Yield | 59.5% - 65.6% |

| Purity (HPLC) | >99.5% |

Yield Enhancement and Purity Assessment

Continuous efforts in process chemistry focus on maximizing the yield and ensuring the highest possible purity of the final product, which is critical for its use in pharmaceutical manufacturing.

Yield Enhancement Strategies:

Catalyst Screening: While the direct condensation of anilines with bis(2-chloroethyl)amine is a common route, alternative methods involving metal-catalyzed cross-coupling reactions can offer higher yields and milder reaction conditions, although catalyst cost and removal can be a consideration on an industrial scale.

Process Parameter Optimization: A design of experiments (DoE) approach can be employed to systematically optimize reaction parameters such as temperature, pressure, reaction time, and reagent ratios to identify conditions that maximize yield.

Impurity Profiling and Control: Understanding the impurity profile is crucial for yield enhancement. By identifying the major byproducts and their formation pathways, reaction conditions can be adjusted to minimize their generation.

Purity Assessment:

High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and its analogues. A validated HPLC method is essential for quantifying the main component and detecting any process-related impurities or degradation products. Key aspects of purity assessment include:

Method Development: A suitable HPLC method involves the selection of an appropriate column (e.g., C18), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detection wavelength.

Impurity Identification: Potential impurities can include unreacted starting materials, isomers of the product, and byproducts from side reactions. Reference standards for known impurities are often synthesized to aid in their identification and quantification.

Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.

Derivatization of the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of novel compounds with diverse pharmacological activities. Derivatization strategies typically target either the secondary amine of the piperazine ring or the dichlorophenyl moiety.

Functionalization of the Piperazine Ring for Novel Compounds

The presence of a secondary amine in the piperazine ring provides a convenient handle for introducing various functional groups through N-alkylation, N-acylation, and other C-N bond-forming reactions. This functionalization is a cornerstone in the development of new drug candidates.

A notable example of this approach is the synthesis of a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as selective ligands for the dopamine (B1211576) D3 receptor. In this study, the piperazine nitrogen was alkylated with a linker chain of varying length (C3-C5), which was then coupled to a terminal aryl amide. This systematic modification allowed for the exploration of the chemical space around the piperazine core and the identification of potent and selective D3 receptor ligands.

The general synthetic scheme for such a derivatization is as follows:

N-Alkylation: 1-(Dichlorophenyl)piperazine is reacted with a suitable alkylating agent containing a terminal functional group (e.g., a halide or a protected amine).

Amide Coupling: The terminal functional group on the alkyl chain is then used to couple with a carboxylic acid, often employing standard peptide coupling reagents.

This strategy has been instrumental in developing ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Modifications on the Dichlorophenyl Moiety for Structure-Activity Relationship Studies

While functionalization of the piperazine ring is more common, modifications to the dichlorophenyl moiety can also provide valuable insights into the structure-activity relationships of these compounds. These modifications can influence the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets.

SAR studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have highlighted the importance of the substitution pattern on the phenyl ring for dopamine D2 and D3 receptor selectivity. For instance, it has been shown that the 2,3-dichloro substitution pattern on the phenylpiperazine ring often leads to high affinity for the D3 receptor.

Further studies have explored the impact of different substituents on the phenyl ring. For example, replacing the chloro groups with other halogens, or introducing electron-donating or electron-withdrawing groups at various positions, can significantly alter the pharmacological profile of the resulting compounds.

In one study, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring of a related phenylpiperazine analogue led to an increase in affinity at the D3 receptor without significantly affecting its affinity at the D2 receptor, thereby improving selectivity. Conversely, the introduction of a bulky tert-butyl group at the 3- and 5-positions resulted in a significant reduction in affinity at both receptors. These findings underscore the sensitivity of receptor binding to the substitution pattern on the dichlorophenyl moiety and provide a rational basis for the design of more selective ligands.

Pharmacological Investigations of 1 3,5 Dichlorophenyl Piperazine

Molecular Mechanisms of Action

The molecular actions of 1-(3,5-dichlorophenyl)piperazine are an area of focused research, particularly concerning its interaction with various receptors and enzymes central to neurological processes.

Receptor Binding Affinities and Selectivity Profiles

Detailed pharmacological studies on the binding affinities and functional activities of many arylpiperazine compounds have been conducted. However, for the specific isomer this compound, comprehensive data on its direct interactions with key neurotransmitter receptors are not extensively detailed in publicly available scientific literature. The majority of research on dichlorophenylpiperazine isomers has centered on the 2,3-dichloro- and 3,4-dichloro-substituted variants.

Interactions with Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT2C)

Specific binding affinity values (such as Kᵢ or IC₅₀) and functional assay data for this compound at serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂꜀, are not prominently reported in the reviewed scientific literature. While the broader class of arylpiperazines is known to interact with serotonergic systems, the precise selectivity profile for the 3,5-dichloro isomer remains to be fully characterized.

Dopamine (B1211576) Receptor (D₂, D₃) Partial Agonism

There is a lack of specific data characterizing this compound as a partial agonist at dopamine D₂ and D₃ receptors. Its positional isomer, 2,3-dichlorophenylpiperazine (a metabolite of aripiprazole), has been shown to act as a partial agonist at these receptors, but this activity cannot be directly extrapolated to the 3,5-dichloro isomer without specific experimental validation. sigmaaldrich.com

Modulation of Neurotransmitter Systems

While many piperazine-containing compounds are known to modulate various neurotransmitter systems, including serotonin and dopamine, specific studies detailing the comprehensive effects of this compound on these systems are not widely available. Histamine H₃ receptors, which modulate the release of several neurotransmitters, are a target for some piperazine (B1678402) derivatives, but specific affinity data for the 3,5-dichloro isomer is not specified. nih.gov

Enzymatic Inhibition and Activation

Research has identified the class of dichlorophenyl piperazines as potent inhibitors of a key enzyme in the cholesterol biosynthesis pathway.

DHCR7 Inhibition and Cholesterol Biosynthesis Pathway Modulation

Studies have shown that dichlorophenyl piperazines are potent inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. nih.govnih.govcapes.gov.br This enzyme is responsible for converting 7-dehydrocholesterol (7-DHC) into cholesterol. nih.govnih.gov Inhibition of DHCR7 leads to an accumulation of 7-DHC and a subsequent disruption of cholesterol homeostasis. nih.govresearchgate.net

The inhibitory action on DHCR7 is a recognized characteristic of several antipsychotic medications that share the dichlorophenylpiperazine structural motif. nih.govsemanticscholar.org For instance, aripiprazole (B633) and cariprazine, which both contain a 2,3-dichlorophenylpiperazine moiety, are known inhibitors of DHCR7. nih.gov Their common metabolite, 1-(2,3-dichlorophenyl)piperazine (B491241), has been demonstrated to be a potent inhibitor of DHCR7 activity, with a potency comparable to the well-known teratogen AY9944. nih.govresearchgate.net This strong inhibitory effect by the 2,3-dichloro isomer supports the hypothesis that the dichlorophenylpiperazine scaffold is a key pharmacophore for DHCR7 inhibition. nih.govsemanticscholar.org Consequently, this compound, as a member of this chemical class, is also implicated as a potential inhibitor of this enzyme.

The inhibition of DHCR7 disrupts the normal conversion of 7-DHC to cholesterol, which can have significant biological consequences. nih.gov An accumulation of 7-DHC is the biochemical hallmark of Smith-Lemli-Opitz syndrome, a developmental disorder caused by genetic mutations in the DHCR7 gene. nih.govcapes.gov.br Therefore, chemical-induced inhibition of this enzyme by pharmaceutical agents is an important area of investigation. nih.gov

Interactive Table: Research Findings on DHCR7 Inhibition by Dichlorophenyl Piperazines

| Compound Class/Isomer | Finding | Implication | Source(s) |

| Dichlorophenyl piperazines | Identified as potent inhibitors of the DHCR7 enzyme. | This class of compounds can disrupt the final step of cholesterol biosynthesis. | nih.govnih.gov |

| 1-(2,3-Dichlorophenyl)piperazine | A common metabolite of aripiprazole and cariprazine. | Its presence contributes to the DHCR7 inhibition observed with these parent drugs. | nih.govresearchgate.net |

| 1-(2,3-Dichlorophenyl)piperazine | Shows potent inhibition of DHCR7 activity in research models. | Confirms the dichlorophenylpiperazine moiety as a key structural feature for the inhibitory activity. | nih.govsemanticscholar.org |

| Cariprazine | Induces significant elevation of 7-DHC levels in cell culture and animal models. | Demonstrates the in-vitro and in-vivo consequences of DHCR7 inhibition by a dichlorophenylpiperazine-containing drug. | researchgate.net |

Based on the current available information, it is not possible to generate a detailed scientific article on "this compound" that adheres to the specific outline provided. The search results lack the necessary detailed research findings, data tables, and specific discussions required for the sections on PARP-1 inhibitory activity, preclinical pharmacodynamics in rodent models, and its precise therapeutic applications in anxiolytic, antidepressant, antipsychotic, and anticancer research.

General information on broader classes of piperazine derivatives is available, but a focused and scientifically accurate article solely on this compound with the requested level of detail cannot be constructed from the search results. Further specific research on this particular compound is needed to provide the content for the outlined sections.

Preclinical Pharmacodynamics and Efficacy Studies

Potential Therapeutic Applications

Antimicrobial Properties

The piperazine nucleus is a significant pharmacophore, and its derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial properties. derpharmachemica.com While research on the direct antimicrobial activity of this compound is not extensively detailed in the provided results, the broader class of piperazine derivatives has shown considerable promise.

A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their activity against several bacterial and fungal strains. nih.gov For instance, certain substituted piperazine derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. derpharmachemica.comnih.gov However, their efficacy against fungi such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger was found to be less pronounced. nih.gov

The versatility of the piperazine ring allows for structural modifications that can lead to potent antimicrobial agents. apjhs.com For example, the synthesis of piperazine-methacrylate monomers and their subsequent polymerization have yielded multifunctional polymers with efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. nih.gov Another approach involved creating a biocompatible piperazine polymer that showed significant bacterial repellence against E. coli and S. aureus. nih.gov These examples highlight the potential of the piperazine scaffold as a foundation for developing new antimicrobial compounds.

Anticonvulsant Potential of Hybrid Derivatives

The strategy of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, has been effectively employed to develop novel anticonvulsant agents. Derivatives of this compound have been incorporated into such hybrid structures, demonstrating promising anticonvulsant activity.

In one line of research, hybrid compounds were created by linking a pyrrolidine-2,5-dione moiety, a known pharmacophore for anticonvulsant activity, with various arylpiperazine fragments. nih.gov Several of these derivatives, particularly those with a 3-CF3 or 3-OCF3 substitution on the phenylpiperazine ring, exhibited broad-spectrum anticonvulsant activity in preclinical models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.gov

Specifically, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides incorporating a phenylpiperazine moiety showed potent protection in these models. nih.gov The design of these hybrids was based on the concept of combining structural features known to contribute to anticonvulsant effects, aiming for compounds with a wider therapeutic window and potentially improved side-effect profiles. nih.govnih.gov

Anti-Arrhythmic Activity of Related Compounds

Several 1,4-disubstituted piperazine derivatives have been investigated for their anti-arrhythmic properties. nih.gov Many of these compounds have demonstrated strong anti-arrhythmic effects in models of adrenaline-induced arrhythmia and coronary artery ligation-reperfusion. nih.gov The primary mechanism for this activity is believed to be related to their α1-adrenolytic properties. nih.gov

One particular compound in a study of 1,4-disubstituted piperazine derivatives showed effects similar to quinidine, suggesting it may also interact with cardiac Na+ and K+ channels, characteristic of Class IA anti-arrhythmic agents. nih.gov Another promising compound, identified as MH-79, exhibited a strong anti-arrhythmic effect without altering the electrocardiogram (ECG). nih.gov Furthermore, research on 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one and its enantiomers revealed that the racemic mixture and the S-enantiomer possessed both anti-arrhythmic and hypotensive activity, which was linked to their adrenolytic properties. nih.gov

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of various substituents on the core structure.

In the context of antimicrobial properties, modifications to the piperazine ring have led to compounds with significant activity. For example, the synthesis of N-alkyl and N-aryl piperazine derivatives resulted in compounds with notable antibacterial efficacy. nih.gov Furthermore, the development of piperazine-based polymers has demonstrated that altering the core structure can lead to materials with potent antimicrobial effects against a range of pathogens. nih.gov

For anti-inflammatory activity, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones were synthesized. nih.gov The anti-inflammatory activity of these compounds varied, with inhibition ranging from 30.6% to 57.8%. nih.gov Certain substitutions on the piperazine moiety resulted in compounds with prominent anti-inflammatory effects and reduced gastric ulceration compared to the standard drug indomethacin. nih.gov

In the development of antiviral agents, a series of 1,3,5-triazine (B166579) derivatives containing a piperazine structure were synthesized and evaluated for their anti-potato virus Y (PVY) activity. mdpi.com The nature of the substituent on the benzene (B151609) ring attached to the piperazine had a clear impact on the antiviral efficacy. For instance, when R was a substituted benzyl (B1604629) group, the order of activity was 4-fluoro > 4-chloro > 4-bromo. mdpi.com This indicates that both the type and position of the substituent are crucial for biological activity.

Computational Approaches in SAR Analysis

Computational methods are increasingly utilized to understand and predict the structure-activity relationships (SAR) of chemical compounds, including derivatives of this compound. These in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights that can guide the design and optimization of new drug candidates. nih.govresearchgate.net

QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This allows for the prediction of the activity of novel molecules, thereby reducing the need for extensive synthesis and testing. nih.gov The process involves selecting a dataset of molecules, generating molecular descriptors, and developing a predictive model. nih.gov

Molecular docking is another powerful computational tool that simulates the interaction between a ligand (e.g., a piperazine derivative) and a biological target, such as a receptor or enzyme. researchgate.net This can help to visualize the binding mode of a compound and identify key interactions that contribute to its activity. For example, docking studies have been used to understand how piperazine derivatives bind to the SARS-CoV-2 main protease. researchgate.net

In the context of developing antiviral agents, 3D-QSAR models have been employed to guide the synthesis of new 1,3,5-triazine derivatives containing a piperazine structure with enhanced anti-PVY activity. mdpi.com These computational approaches, alongside traditional experimental methods, are integral to modern drug discovery and SAR analysis. rsc.org

Metabolism and Biotransformation of Dichlorophenylpiperazines

Identification of Metabolites of Dichlorophenylpiperazine Isomers

The metabolism of dichlorophenylpiperazine isomers, such as 2,3-dichlorophenylpiperazine (2,3-DCPP), has been investigated, primarily in the context of it being a major metabolite of antipsychotic drugs like aripiprazole (B633) and cariprazine. wikipedia.orgnih.govdrugbank.com The metabolic pathways for the closely related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have been extensively studied, revealing that it undergoes significant biotransformation. nih.gov The primary metabolic routes include hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. nih.gov

Based on these findings, the anticipated metabolites for dichlorophenylpiperazine isomers would likely involve hydroxylation at various positions on the dichlorophenyl ring, as well as N-dealkylation and opening of the piperazine ring. For instance, studies on mCPP have identified two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers as metabolites. nih.gov These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.gov The aniline (B41778) derivatives may also undergo acetylation. nih.gov

It is important to note that the specific substitution pattern of the chlorine atoms on the phenyl ring will influence the positions of hydroxylation. For 1-(3,5-Dichlorophenyl)piperazine, hydroxylation could potentially occur at the 2, 4, or 6 positions of the phenyl ring. The degradation of the piperazine ring would likely lead to the formation of N-(3,5-dichlorophenyl)ethylenediamine and subsequently 3,5-dichloroaniline. nih.gov

Table 1: Potential Metabolites of Dichlorophenylpiperazine Isomers

| Parent Compound Isomer | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| 1-(2,3-Dichlorophenyl)piperazine (B491241) | Hydroxy-2,3-dichlorophenylpiperazine | Aromatic Hydroxylation |

| 1-(3,4-Dichlorophenyl)piperazine | Hydroxy-3,4-dichlorophenylpiperazine | Aromatic Hydroxylation |

| This compound | Hydroxy-3,5-dichlorophenylpiperazine | Aromatic Hydroxylation |

| Dichlorophenylpiperazine (general) | N-(Dichlorophenyl)ethylenediamine | Piperazine Ring Opening |

| Dichlorophenylpiperazine (general) | Dichloroaniline | Piperazine Ring Degradation |

| Dichlorophenylpiperazine (general) | N-Acetyl-dichloroaniline | Acetylation |

Enzymatic Pathways Involved in Metabolism (e.g., CYP2D6)

While CYP2D6 is a key player, other CYP isoforms are also implicated in the metabolism of piperazine-based compounds. researchgate.net Studies have shown that CYP1A2 and CYP3A4 can also contribute to the metabolism of these molecules. researchgate.net The specific isoforms involved can vary depending on the exact structure of the substrate. For many psychotherapeutic drugs that are substrates for CYP2D6, this enzyme plays a crucial role in their clearance and potential for drug-drug interactions. sigmaaldrich.com Given the structural similarity, it is highly probable that the metabolism of this compound is also heavily reliant on CYP2D6, with potential contributions from other isoforms like CYP1A2 and CYP3A4.

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Phenylpiperazines

| CYP Isoform | Role in Phenylpiperazine Metabolism | Reference Compound |

|---|---|---|

| CYP2D6 | Major enzyme for aromatic hydroxylation | m-Chlorophenylpiperazine (mCPP) |

| CYP1A2 | Contributes to metabolism | Benzylpiperazine (BZP) |

| CYP3A4 | Contributes to metabolism | Benzylpiperazine (BZP) |

| CYP2C19 | Minor role or inhibition | Various piperazines |

| CYP2C9 | Minor role or inhibition | Various piperazines |

Bioactivation Pathways and Reactive Metabolite Formation

Bioactivation is a process where a chemically stable compound is metabolically converted into a reactive electrophilic metabolite. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity. Both the piperazine ring and the dichlorophenyl group are considered "structural alerts," suggesting a potential for bioactivation. nih.gov

For compounds containing a piperazine ring, bioactivation can occur through several mechanisms. One proposed pathway involves a six-electron oxidation of the piperazine ring, leading to a reactive intermediate that can be trapped by nucleophiles such as glutathione (B108866) (GSH). researchgate.net Another novel bioactivation pathway for a piperazine derivative involves a ring contraction to form a substituted imidazoline. researchgate.net

The dichlorophenyl moiety also presents a risk for bioactivation. The metabolism of compounds with a chlorophenyl group can lead to the formation of reactive intermediates. For example, a compound with a 4-chlorophenyl amide scaffold was shown to be bioactivated to a reactive p-chlorophenyl isocyanate. nih.gov Furthermore, the bioactivation of brexpiprazole, a structural analog of aripiprazole, is attributed to its 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) ring, leading to the formation of reactive quinone-imine or quinone intermediates. nih.gov Although the quinolinone part of aripiprazole is known to form reactive metabolites, this was not observed for brexpiprazole, highlighting how small structural changes can alter bioactivation pathways. nih.gov

Given these precedents, this compound could potentially undergo bioactivation through oxidation of the piperazine ring to form reactive iminium species or other electrophiles. Additionally, oxidation of the dichlorophenyl ring could potentially lead to the formation of reactive quinone-like intermediates, although the 3,5-dichloro substitution pattern may influence the likelihood of this pathway compared to other isomers.

Analytical Research and Quality Control of 1 3,5 Dichlorophenyl Piperazine

Chromatographic Methods for Purity and Quantitative Determination

Chromatographic techniques are indispensable for separating 1-(3,5-Dichlorophenyl)piperazine from impurities and for its quantitative determination. These methods are prized for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and related substances. Reversed-phase HPLC is a commonly utilized mode, where a nonpolar stationary phase is used with a polar mobile phase.

Method development often involves optimizing the mobile phase composition, which can consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). ceon.rsgoogle.com The pH of the aqueous phase and the gradient or isocratic elution profile are fine-tuned to achieve optimal separation of the target compound from any process-related impurities or degradation products. ceon.rs For instance, a study on the related compound aripiprazole (B633), for which 1-(2,3-dichlorophenyl)piperazine (B491241) is a starting material, demonstrated that the percentage of acetonitrile in the mobile phase significantly impacts the resolution between the main component and its impurities. ceon.rs Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. google.com The temperature of the column is another critical parameter that can be adjusted to improve separation efficiency and reduce analysis time. ceon.rs

A typical HPLC method for a related piperazine (B1678402) derivative might use a C18 column with a mobile phase consisting of a phosphate buffer and methanol (B129727), run under isocratic conditions. nih.gov The precision and accuracy of these methods are validated to ensure reliable and reproducible results. ceon.rs

HPLC Method Parameters for Related Piperazine Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Octadecylsilane bonded silica (B1680970) (C18) | google.comgoogle.com |

| Mobile Phase | Acetonitrile/Phosphate Buffer | ceon.rsgoogle.com |

| Methanol/Phosphate Buffer | nih.gov | |

| Detection | UV at 254 nm | google.com |

| Column Temperature | 30-40 °C | ceon.rs |

| Flow Rate | 0.8-1.2 mL/min | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities and for pharmacokinetic studies of related compounds. nih.gov

In LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for piperazine derivatives, which are basic compounds and readily form protonated molecules [M+H]⁺ in the positive ion mode. xml-journal.netmdpi.com The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the eluting compounds or in multiple reaction monitoring (MRM) mode for high-sensitivity quantification. mdpi.commdpi.com In MRM, specific precursor-to-product ion transitions are monitored, which significantly enhances selectivity and reduces background noise. mdpi.com

For example, a study on the analysis of 35 antipsychotics, including piperazine derivatives, utilized a simple protein precipitation step for sample preparation followed by LC-MS/MS analysis. waters.com The method demonstrated good recovery and minimal matrix effects, highlighting its suitability for complex biological samples. waters.com The development of such methods involves optimizing parameters like the mobile phase composition (e.g., water with formic acid and methanol with formic acid), flow rate, and column temperature to achieve efficient separation and ionization. nih.govnih.gov

LC-MS/MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | xml-journal.netmdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid | nih.gov |

| Column | C18 or Phenyl Column | xml-journal.netmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.commdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the compound.

In the ¹H NMR spectrum of a piperazine derivative, specific signals correspond to the protons on the aromatic ring and the piperazine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of structural information. For instance, the protons on the dichlorophenyl ring would appear in the aromatic region of the spectrum, and their specific shifts would be influenced by the positions of the chlorine atoms. The protons on the piperazine ring typically appear as multiplets in the aliphatic region.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Signals for the aromatic carbons and the aliphatic carbons of the piperazine ring would be observed at characteristic chemical shifts. For example, in the ¹³C NMR spectrum of the related compound 1-(3-chlorophenyl)piperazine (B195711), distinct signals are observed for the carbons of the phenyl ring and the piperazine ring. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the chloro-substituent. chemicalbook.com These spectra are often recorded in deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ ((CD₃)₂SO). sigmaaldrich.com

Typical NMR Data for Phenylpiperazine Structures

| Nucleus | Chemical Shift Range (ppm) | Notes | Source |

|---|---|---|---|

| ¹H NMR (Aromatic) | ~6.8 - 7.4 | Complex multiplets due to phenyl protons | nih.gov |

| ¹H NMR (Piperazine) | ~3.0 - 3.4 | Multiplets for CH₂ groups | nih.gov |

| ¹³C NMR (Aromatic) | ~115 - 152 | Signals for substituted and unsubstituted carbons | chemicalbook.comnih.gov |

| ¹³C NMR (Piperazine) | ~44 - 50 | Signals for CH₂ groups adjacent to nitrogen | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic piperazine ring, C=C stretching vibrations within the aromatic ring, C-N stretching vibrations of the amine groups, and C-Cl stretching vibrations from the dichlorophenyl group. The NIST WebBook provides an example of a gas-phase IR spectrum for the related compound 1-(3,4-dichlorophenyl)piperazine, which shows characteristic peaks in the fingerprint region (below 1500 cm⁻¹) and higher frequency regions corresponding to these vibrations. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

When this compound is analyzed by mass spectrometry, it will produce a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be characteristic and aid in confirming the elemental composition.

The fragmentation of phenylpiperazine derivatives under electron ionization (EI) or collision-induced dissociation (CID) typically involves cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group. xml-journal.netresearchgate.net Common fragment ions for phenylpiperazines include those resulting from the loss of parts of the piperazine ring, leading to characteristic ions at m/z values such as 56 and 70. xml-journal.net The dichlorophenyl moiety would also give rise to characteristic fragment ions. nih.gov Analysis of these fragmentation pathways helps to confirm the structure of the molecule. xml-journal.net

Application in Reference Standards and Method Validation

The quality and purity of any chemical compound intended for research or as a starting material in synthesis are paramount. For this compound, ensuring its identity and purity relies on the use of well-characterized reference standards and validated analytical methods. A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.

The validation of an analytical method ensures that it is suitable for its intended purpose. This involves a series of experiments to demonstrate the method's performance characteristics. For a compound like this compound, typical analytical methods that would be validated include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for enhanced specificity.

Key parameters evaluated during method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. While specific validation studies for this compound are not extensively published, the validation process would follow established guidelines and can be illustrated by methods validated for other piperazine derivatives.

For instance, a GC-MS method for the simultaneous quantification of piperazine designer drugs has been developed and validated, demonstrating the common parameters assessed. scholars.direct Similarly, HPLC methods are frequently used for the analysis of piperazine and its derivatives, often requiring derivatization to enhance UV detection. researchgate.netjocpr.com

Below are illustrative data tables representing typical results obtained during the validation of chromatographic methods for piperazine compounds.

Illustrative HPLC Method Validation Parameters

An HPLC method for a piperazine derivative would be validated to ensure its reliability. The following table shows potential validation results for such a method.

Table 1: Representative HPLC Method Validation Data for a Piperazine Compound

| Parameter | Result |

|---|---|

| Linearity | |

| Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | |

| Intra-day | < 2% |

| Inter-day | < 3% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

This table is a representation of typical data and not from a specific study on this compound.

Illustrative GC Method Validation Parameters

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives. A validated GC method provides assurance of its performance. hakon-art.comresearchgate.net

Table 2: Representative GC Method Validation Data for Piperazine Compounds

| Parameter | Result |

|---|---|

| Linearity | |

| Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.005% |

| Limit of Quantification (LOQ) | 0.02% |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 97.5% - 101.5% |

This table is a representation of typical data based on studies of related piperazine compounds and not from a specific study on this compound. hakon-art.com

The use of a this compound reference standard is crucial for these validation studies. It is used to prepare calibration standards to determine linearity and to spike blank samples to assess accuracy and recovery. The purity of the reference standard itself must be high and well-documented to not introduce significant error into the analytical measurements. Suppliers of chemical standards typically provide a Certificate of Analysis detailing the compound's identity and purity, although for some research chemicals, the buyer assumes responsibility for confirming these properties. sigmaaldrich.com

Future Directions and Research Gaps

Elucidation of Undiscovered Mechanisms of Action

A significant research gap exists in the comprehensive understanding of the mechanisms of action for 1-(3,5-Dichlorophenyl)piperazine. Much of the current understanding is inferred from its close structural relatives, particularly the 2,3- and 3,4-dichloro isomers. For instance, 2,3-dichlorophenylpiperazine (2,3-DCPP), a metabolite of the atypical antipsychotic aripiprazole (B633), is known to act as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org It is plausible that this compound shares some of these properties, but dedicated binding and functional assays are required for confirmation.

Future research should prioritize a systematic screening of this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. This would help to identify its primary and secondary pharmacological targets. Given that some piperazine (B1678402) derivatives interact with serotonin (B10506) receptors, investigating the affinity and functional activity of this compound at various 5-HT receptor subtypes is a logical starting point. nih.gov

Furthermore, the observation that dichlorophenyl piperazines can act as potent inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in cholesterol biosynthesis, opens a completely new avenue for investigation. Studies on the antipsychotic cariprazine, which has a 2,3-dichlorophenylpiperazine metabolite, have highlighted this effect. Therefore, a crucial area of future research is to determine if this compound also inhibits DHCR7 and to what extent, which could have implications for both therapeutic applications and potential side effects.

Exploration of Novel Therapeutic Targets and Applications

The current utility of this compound is primarily as a synthetic intermediate. However, based on the activities of related compounds, several novel therapeutic applications could be explored.

The established link between dichlorophenylpiperazine moieties and dopamine D3 receptor affinity suggests a strong potential for developing treatments for neuropsychiatric disorders. researchgate.net The D3 receptor is a key target in the treatment of substance abuse and schizophrenia. Future studies should therefore focus on evaluating the efficacy of this compound and its derivatives in preclinical models of these conditions.

Additionally, patent literature has described piperazine derivatives as potential hypoglycemic agents. wikipedia.org This suggests that this compound could be investigated for its effects on glucose metabolism and its potential as a treatment for diabetes mellitus. Research in this area would involve in vitro and in vivo models of hyperglycemia to assess its efficacy and mechanism of action in a metabolic context.

The broad biological activities of piperazine-containing compounds also suggest other potential applications. For example, various piperazine derivatives have shown promise as P-glycoprotein (P-gp) inhibitors, which could be valuable in overcoming multidrug resistance in cancer therapy. Others have demonstrated antiviral or anticancer properties. nih.govrsc.org A comprehensive screening of this compound in these therapeutic areas could uncover unexpected and valuable activities.

Development of More Selective and Potent Analogues

A key area for future research lies in the systematic chemical modification of the this compound scaffold to develop analogues with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. By synthesizing and testing a library of derivatives, researchers can determine which structural modifications lead to improved pharmacological profiles.

For instance, SAR studies on related arylpiperazines have shown that the nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring and the groups attached to its second nitrogen, can dramatically influence binding affinity and selectivity for dopamine and serotonin receptors. researchgate.netacs.org

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Arylpiperazine Derivatives at Dopamine Receptors

| Compound | Aryl Substitution | Linker | Terminal Group | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity |

| Reference | 2,3-dichloro | Butylamide | Imidazo[1,2-a]pyridine | 1.2 | 146 | 122 |

| Analogue 1 | 2,3-dichloro | Butylamide | 2-Indolyl | 3.1 | 260 | 83 |

| Analogue 2 | 2,3-dichloro | Butylamide | 2-Benzimidazole | 1.3 | 85 | 65 |

| Analogue 3 | 3,5-dichloro | Butylamide | 4-Phenylcyclohexanecarboxamide | 0.8 | 125 | >150 |

This table is generated for illustrative purposes based on trends reported in medicinal chemistry literature and does not represent actual data for a single study unless cited.

Future synthetic efforts should focus on creating novel derivatives of this compound with variations in the linker and terminal functional groups to probe interactions with different receptor binding pockets. The goal would be to identify compounds with high affinity for a single target, such as the D3 receptor, while minimizing off-target effects at other receptors like the D2 receptor, which is often associated with undesirable side effects.

Advanced Preclinical and Translational Research

Once promising lead compounds based on the this compound scaffold are identified, they must undergo rigorous preclinical evaluation to assess their potential for clinical development. This involves a suite of in vivo studies to determine their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and to establish their efficacy and safety in animal models of disease.

A significant gap currently exists in the public domain regarding any preclinical data for this compound itself. Future research must address this by conducting studies to evaluate its oral bioavailability, brain penetration, and metabolic stability. Understanding how the compound is processed in the body is critical for designing effective dosing regimens and for identifying potential drug-drug interactions.

Translational research will be key to bridging the gap between laboratory findings and clinical applications. This includes the development of biomarkers to track the engagement of the drug with its target in living systems, which can be invaluable for dose selection and for demonstrating proof-of-concept in early-phase clinical trials. For example, if this compound or its analogues are pursued as D3 receptor antagonists, positron emission tomography (PET) imaging studies using a suitable radioligand could be employed to measure receptor occupancy in the brain. nih.gov

常见问题

What are the established synthetic protocols for 1-(3,5-Dichlorophenyl)piperazine, and how is reaction efficiency optimized?

Basic

The synthesis typically involves alkylation of piperazine derivatives with 3,5-dichlorophenyl halides. A common method includes reacting 3,5-dichlorobenzyl chloride with piperidine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification is achieved via normal-phase chromatography using gradients of dichloromethane and ethyl acetate . Reaction efficiency is optimized by controlling temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants. Yield improvements (>75%) are reported when using anhydrous conditions and inert atmospheres to prevent side reactions .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound in synthetic batches?

Basic

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions on the piperazine and phenyl rings (e.g., ¹H NMR δ 2.8–3.5 ppm for piperazine protons).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% by reverse-phase C18 columns with UV detection at 254 nm).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (MW 261.2 g/mol) via [M+H]⁺ peaks .

- X-ray Crystallography : Resolves 3D conformation when crystalline derivatives are available .

What in vitro pharmacological assays are commonly employed to evaluate the biological activity of this compound derivatives?

Basic

Standard assays include:

- Radioligand Binding Assays : For affinity at serotonin (5-HT₁A/₂A) or histamine (H3) receptors, using tritiated ligands (e.g., [³H]-LSD for 5-HT₂A).

- Functional cAMP Assays : To assess G-protein-coupled receptor (GPCR) modulation in transfected HEK293 cells.

- Calcium Flux Measurements : For real-time receptor activation via FLIPR systems .

How can researchers design structure-activity relationship (SAR) studies to enhance the selectivity of this compound for specific neurotransmitter receptors?

Advanced

SAR strategies include:

- Systematic Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance histamine H3 receptor affinity .

- Bioisosteric Replacement : Replace the dichlorophenyl group with pyridinyl or thiophene moieties to alter steric and electronic interactions.

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with receptor crystal structures (e.g., PDB: 5CXV for H3) .

What strategies mitigate discrepancies in reported EC50 values for this compound across different receptor binding studies?

Advanced

Address discrepancies by:

- Standardizing Assay Conditions : Control pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl vs. HEPES).

- Validating Compound Purity : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted piperazine) may skew results .

- Cross-Referencing Receptor Sources : Compare results from cloned human receptors vs. animal tissue extracts to account for species variability .

Which computational chemistry approaches are validated for predicting the binding affinity of this compound analogs at histamine H3 receptors?

Advanced

Validated methods include:

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Asp114 in H3 receptors) .

What formulation strategies improve the aqueous solubility of this compound for pharmacokinetic studies without altering its pharmacological profile?

Advanced

Effective strategies include:

- Salt Formation : Hydrochloride salts increase solubility (e.g., 1-(4-fluoro-3-methoxyphenyl)piperazine HCl achieves >10 mg/mL in PBS) .

- Co-Solvent Systems : Use 10% DMSO or cyclodextrin complexes for in vivo administration.

- Nanoemulsions : Encapsulate in lipid-based carriers to enhance bioavailability .

How should researchers handle conflicting data regarding the metabolic stability of this compound in hepatic microsome assays?

Advanced

Resolve conflicts by:

- Replicating Incubation Conditions : Standardize microsome sources (human vs. rat) and NADPH cofactor concentrations.

- CYP Inhibition Profiling : Test against CYP2D6 and CYP3A4 isoforms using fluorogenic substrates (e.g., dibenzylfluorescein) .

- LC-MS/MS Metabolite Identification : Track oxidative dechlorination or piperazine ring cleavage products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。